Acetyl benzyl disulfide
Overview
Description
Acetyl benzyl disulfide is an organic compound characterized by the presence of two sulfur atoms connected by a single bond, with an acetyl group and a benzyl group attached to each sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetyl benzyl disulfide can be synthesized through several methods. One common approach involves the oxidative coupling of thiols. For instance, benzyl thiol can be oxidized using molecular oxygen in the presence of ethanol to form benzyl disulfide, which can then be acetylated to produce this compound .
Industrial Production Methods: In industrial settings, this compound can be produced using a one-pot synthesis method. This involves reacting benzyl chloride with thiourea and elemental sulfur in the presence of sodium carbonate in wet polyethylene glycol at elevated temperatures . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Acetyl benzyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be cleaved through oxidation, forming sulfoxides or sulfones.
Reduction: The compound can be reduced to thiols using reducing agents like lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Molecular oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted disulfides depending on the nucleophile used.
Scientific Research Applications
Acetyl benzyl disulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of disulfide bonds.
Biology: Studied for its potential role in protein folding and stabilization due to its disulfide bond.
Mechanism of Action
The mechanism of action of acetyl benzyl disulfide involves the cleavage and formation of disulfide bonds. This compound can interact with thiol groups in proteins, leading to the formation of new disulfide bonds, which can stabilize protein structures. The acetyl group can also participate in various chemical reactions, contributing to the compound’s reactivity .
Comparison with Similar Compounds
Benzyl disulfide: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Dibenzyl disulfide: Similar structure but without the acetyl group, leading to different reactivity and applications.
Acetyl disulfide: Contains an acetyl group but lacks the benzyl group, resulting in different chemical properties.
Uniqueness: Acetyl benzyl disulfide is unique due to the presence of both acetyl and benzyl groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
S-benzylsulfanyl ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS2/c1-8(10)12-11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZUENUQJKVZKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SSCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206703 | |
Record name | Acetyl benzyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5797-02-4 | |
Record name | Acetyl benzyl disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005797024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetyl benzyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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